N-(3-chloro-4-methoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the aromatic amine: The starting material, 3-chloro-4-methoxyaniline, is synthesized through the nitration of 3-chloro-4-methoxytoluene followed by reduction.
Acylation: The aromatic amine undergoes acylation with 2-chloroacetyl chloride to form the intermediate N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide.
Thioether formation: The intermediate is then reacted with 9-methyl-6-oxo-6,9-dihydro-1H-purine-8-thiol in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group or the carbonyl group, depending on the conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide: shares structural similarities with other purine derivatives and aromatic amides.
This compound: is unique due to its specific combination of functional groups and molecular architecture.
Uniqueness
The uniqueness of This compound lies in its ability to interact with multiple molecular targets and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C15H14ClN5O3S |
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Molecular Weight |
379.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(9-methyl-6-oxo-1H-purin-8-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H14ClN5O3S/c1-21-13-12(14(23)18-7-17-13)20-15(21)25-6-11(22)19-8-3-4-10(24-2)9(16)5-8/h3-5,7H,6H2,1-2H3,(H,19,22)(H,17,18,23) |
InChI Key |
URCCKBMTYIBAAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)N=C1SCC(=O)NC3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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